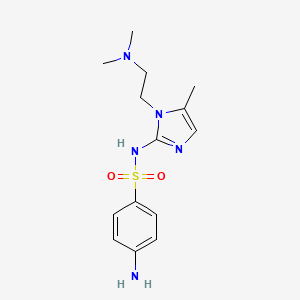
Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)- is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety linked to an imidazole ring through an amino group. The presence of the dimethylaminoethyl group further enhances its chemical properties, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)- typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazole under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and requires precise temperature control to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced reactors and automation systems can further optimize the process, reducing the overall production cost .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions. Substitution reactions may involve catalysts or specific temperature and pressure conditions to achieve the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. The compound’s interaction with other enzymes and receptors is also being studied to understand its broader biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler analog without the imidazole ring, used primarily as an antibacterial agent.
4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide: A derivative with a long alkyl chain, studied for its liquid crystalline properties.
N-(4-Halo-2-nitrophenyl)benzenesulfonamide: A compound with halogen and nitro groups, used in various chemical syntheses.
Uniqueness
What sets Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-5-methyl-1H-imidazol-2-yl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring and the dimethylaminoethyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
71795-51-2 |
|---|---|
Molecular Formula |
C14H21N5O2S |
Molecular Weight |
323.42 g/mol |
IUPAC Name |
4-amino-N-[1-[2-(dimethylamino)ethyl]-5-methylimidazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C14H21N5O2S/c1-11-10-16-14(19(11)9-8-18(2)3)17-22(20,21)13-6-4-12(15)5-7-13/h4-7,10H,8-9,15H2,1-3H3,(H,16,17) |
InChI Key |
PXDUFVOBKCGDGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CCN(C)C)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


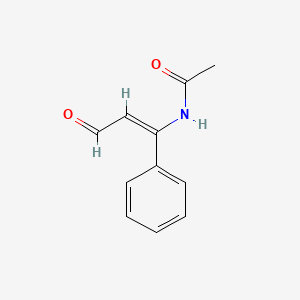
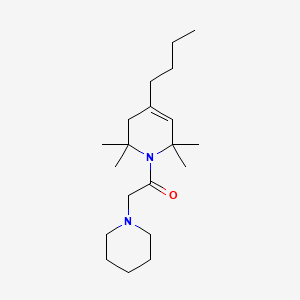
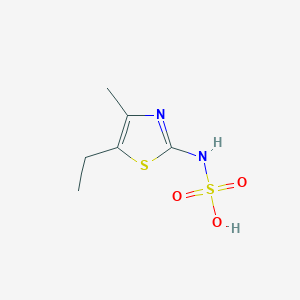
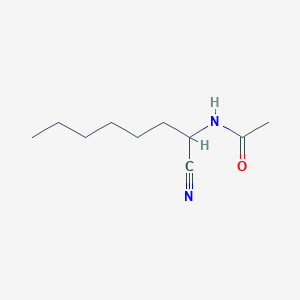
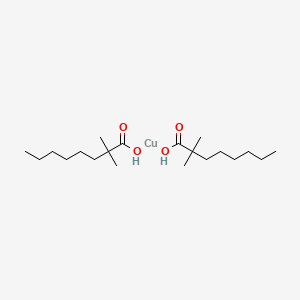


![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)
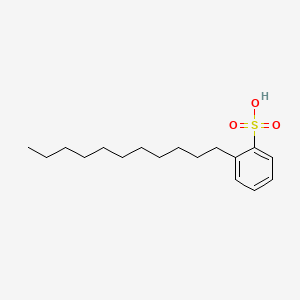
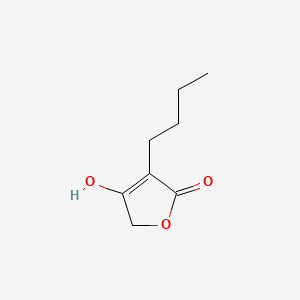
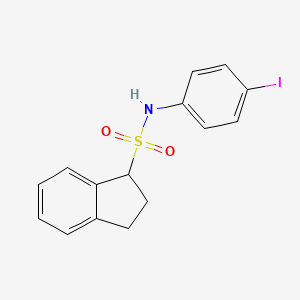
![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)
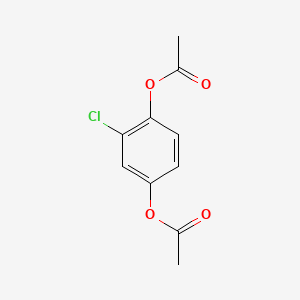
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
